molecular formula C5H7N3O2S B13807452 3-(Vinylsulfamido)-pyrazole

3-(Vinylsulfamido)-pyrazole

Cat. No.: B13807452
M. Wt: 173.20 g/mol
InChI Key: CSZGMNQSYOLMHF-UHFFFAOYSA-N
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Description

3-(Vinylsulfamido)-pyrazole is an organic compound characterized by the presence of a vinylsulfamido group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Vinylsulfamido)-pyrazole typically involves the reaction of pyrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The general reaction scheme is as follows:

Pyrazole+Vinylsulfonyl chlorideThis compound+HCl\text{Pyrazole} + \text{Vinylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrazole+Vinylsulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Vinylsulfamido)-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can react with the vinyl group in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-(Vinylsulfonyl)-pyrazole.

    Reduction: Formation of 3-(Vinylamino)-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Vinylsulfamido)-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-(Vinylsulfamido)-pyrazole involves its interaction with specific molecular targets, such as enzymes. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development.

Comparison with Similar Compounds

  • 3-(Vinylsulfonyl)-pyrazole
  • 3-(Vinylamino)-pyrazole
  • 3-(Vinylthio)-pyrazole

Comparison: 3-(Vinylsulfamido)-pyrazole is unique due to the presence of both a vinyl group and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Vinylsulfonyl)-pyrazole primarily undergoes oxidation reactions, while 3-(Vinylamino)-pyrazole is more prone to reduction reactions. The combination of these functional groups in this compound makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

N-(1H-pyrazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8)

InChI Key

CSZGMNQSYOLMHF-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=NN1

Origin of Product

United States

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